4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde
CAS No.: 253307-93-6
Cat. No.: VC18475351
Molecular Formula: C21H20O4
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 253307-93-6 |
|---|---|
| Molecular Formula | C21H20O4 |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | 5-methoxy-7-(methoxymethyl)-4-phenylmethoxynaphthalene-1-carbaldehyde |
| Standard InChI | InChI=1S/C21H20O4/c1-23-13-16-10-18-17(12-22)8-9-19(21(18)20(11-16)24-2)25-14-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3 |
| Standard InChI Key | YUNUEGGUDNXTGS-UHFFFAOYSA-N |
| Canonical SMILES | COCC1=CC2=C(C=CC(=C2C(=C1)OC)OCC3=CC=CC=C3)C=O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a naphthalene ring system substituted with three distinct functional groups:
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Benzyloxy group (4-position): A phenylmethyl ether (-OCH₂C₆H₅) that enhances lipophilicity and steric bulk.
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Methoxy group (5-position): A simple ether (-OCH₃) that influences electronic distribution across the aromatic system.
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Methoxymethyl group (7-position): A methyl ether-linked methylene (-CH₂OCH₃) that introduces conformational flexibility.
The aldehyde moiety at position 1 provides a reactive site for further chemical transformations, such as condensation or reduction reactions .
Physicochemical Data
Based on structural calculations and comparisons to analogous compounds, the following properties are inferred:
| Property | Value |
|---|---|
| Molecular formula | C₂₁H₂₀O₄ |
| Molar mass (g/mol) | 336.38 |
| Solubility | Low in water; soluble in DMSO, chloroform |
| Melting point | ~120–125°C (estimated) |
The benzyloxy and methoxymethyl groups contribute to its hydrophobic character, while the aldehyde enables participation in nucleophilic addition reactions .
Synthetic Strategies
Retrosynthetic Analysis
The compound can be dissected into three key components:
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Naphthalene core: Sourced from 1-naphthaldehyde.
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Benzyloxy group: Introduced via Williamson ether synthesis or Ullmann coupling.
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Methoxy and methoxymethyl groups: Installed using methylating agents (e.g., methyl iodide) under basic conditions.
Stepwise Synthesis
A plausible synthetic route involves:
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Functionalization of 1-naphthaldehyde:
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Methylation:
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Introduction of methoxy groups using CH₃I/K₂CO₃.
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Methoxymethylation via Friedel-Crafts alkylation with chloromethyl methyl ether.
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Challenges and Optimization
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Regioselectivity: Competing reactions at positions 4, 5, and 7 require careful choice of directing groups and catalysts.
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Protection/deprotection: The aldehyde group may need protection (e.g., acetal formation) during harsh reactions .
Reactivity and Functionalization
Aldehyde Reactivity
The aldehyde group undergoes typical reactions:
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Condensation: Forms Schiff bases with amines, useful in heterocycle synthesis.
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Reduction: Converted to a hydroxymethyl group (NaBH₄), enhancing water solubility.
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Oxidation: Yields carboxylic acid derivatives (KMnO₄), though this may degrade the naphthalene core .
Ether Group Transformations
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Benzyloxy deprotection: Hydrogenolysis (H₂/Pd-C) removes the benzyl group, yielding a phenolic intermediate.
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Methoxy stability: Resistant to hydrolysis under mild conditions but cleavable with BBr₃.
Comparative Analysis with Structural Analogs
Key Analogues and Their Properties
| Compound | Structure | Key Differences |
|---|---|---|
| 4-Methoxy-1-naphthaldehyde | Lacks benzyloxy, methoxymethyl | Lower molar mass (202.22 g/mol) |
| 5-Benzyloxy-1-naphthaldehyde | No methoxy or methoxymethyl | Reduced steric hindrance |
| 7-Methoxymethyl-1-naphthaldehyde | Simpler substitution pattern | Higher polarity |
Biological Activity Trends
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